(S)-3-Aminopiperidin-2-one-D6
Description
Properties
Molecular Formula |
C₅H₄D₆N₂O |
|---|---|
Molecular Weight |
120.18 |
Synonyms |
(3S)-3-Amino-2-piperidinone-D6; L-3-Amino-2-piperidinone-D6; L-Orinithine Lactam-D6 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 3 Aminopiperidin 2 One D6
Enantioselective Synthesis Strategies for the Piperidin-2-one Core
The creation of the chiral center at the C3 position of the piperidin-2-one ring is a critical challenge. Three primary strategies have been developed to achieve high enantiopurity: the use of chiral auxiliaries, asymmetric catalysis, and chiral pool synthesis.
Chiral auxiliary-based synthesis involves the temporary covalent attachment of a chiral molecule to a prochiral substrate to direct a subsequent diastereoselective transformation. iipseries.org After the desired stereocenter is set, the auxiliary is removed. This method has been successfully applied to the synthesis of chiral piperidines and related lactams. researchgate.net
For instance, D-arabinopyranosylamine has been employed as a chiral auxiliary in a domino Mannich–Michael reaction to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Similarly, chiral alkylaminocarbonyl units have been used as auxiliaries for the stereoselective synthesis of 2-substituted piperidine (B6355638) derivatives through asymmetric electrophilic α-amidoalkylation reactions. znaturforsch.com In the synthesis of piperidin-2,4-diones, Davies' chiral auxiliary has been utilized to facilitate an asymmetric Michael addition. ucl.ac.uk These methods rely on the steric and electronic properties of the auxiliary to control the facial selectivity of the reaction.
Table 1: Examples of Chiral Auxiliaries in Piperidine Synthesis
| Chiral Auxiliary | Reaction Type | Application | Reference |
| D-Arabinopyranosylamine | Domino Mannich-Michael | Stereoselective synthesis of 2-substituted dehydropiperidinones. cdnsciencepub.com | cdnsciencepub.com |
| (S)-1-phenylethylaminocarbonyl | Asymmetric Electrophilic α-Amidoalkylation | Stereoselective synthesis of 2-substituted piperidines. znaturforsch.com | znaturforsch.com |
| Davies' Auxiliary | Asymmetric Michael Addition | Asymmetric route to piperidin-2,4-diones. ucl.ac.uk | ucl.ac.uk |
| Mandelic Acid | Enantioselective Alkylation | Enantioselective direct alkylation of piperidine. researchgate.net | researchgate.net |
Asymmetric Catalysis in Lactam Formation
Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. iipseries.org Both metal-based catalysts and organocatalysts have been developed for the synthesis of chiral lactams. sioc-journal.cnsci-hub.se
Transition metal catalysts, particularly those based on rhodium, iridium, palladium, and ruthenium, are effective for the asymmetric hydrogenation of pyridine (B92270) and piperidinone precursors. mdpi.comnih.gov For example, iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts to yield chiral piperidines. mdpi.com A rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a route to enantioenriched 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines. acs.org Furthermore, biocatalysis, using enzymes like immobilized ω-transaminases, has been employed for the asymmetric synthesis of (R)- and (S)-3-amino-1-Boc-piperidine from a prochiral ketone precursor. beilstein-journals.org Organocatalytic methods, such as the use of L-proline, can catalyze sequential reactions to build the chiral piperidine core. researchgate.net
Table 2: Asymmetric Catalysis Strategies for Piperidine Synthesis
| Catalyst Type | Reaction | Application | Reference |
| Iridium(I) with P,N-Ligand | Asymmetric Hydrogenation | Synthesis of chiral piperidines from pyridinium salts. mdpi.com | mdpi.com |
| Rhodium(I) with (S)-Segphos | Asymmetric Carbometalation | Synthesis of enantioenriched 3-substituted tetrahydropyridines. acs.org | acs.org |
| Immobilized ω-Transaminase | Asymmetric Transamination | Synthesis of enantiomerically pure (R)- and (S)-3-amino-1-Boc-piperidine. beilstein-journals.org | beilstein-journals.org |
| Organocatalyst (e.g., L-proline) | Catalytic Enantioselective aza-Henry Reaction | Enantioselective synthesis of functionalized aminopiperidine carboxylates. researchgate.net | researchgate.net |
Chiral Pool Synthesis and Stereochemical Control
Chiral pool synthesis utilizes abundant, inexpensive, and enantiomerically pure natural products as starting materials. iipseries.orgwikipedia.org This strategy is highly effective as the inherent chirality of the starting material is transferred to the target molecule, ensuring stereochemical control. wikipedia.org Amino acids are common chiral pool precursors for piperidinone synthesis.
A prominent example is the synthesis of 3-aminopiperidin-2-one (B154931) from L-ornithine hydrochloride. rsc.org In this process, the stereocenter of L-ornithine is retained during the cyclization to form the (S)-lactam. Similarly, L-glutamine can be used to synthesize the related 3-aminopiperidine-2,6-dione (B110489) hydrochloride. smolecule.com Other natural amino acids, such as L-aspartic acid, also serve as versatile chiral precursors for constructing the piperidinone ring with high stereochemical purity.
Table 3: Chiral Pool Precursors for Piperidin-2-one Synthesis
| Chiral Pool Precursor | Target Core Structure | Key Transformation | Reference |
| L-Ornithine | (S)-3-Aminopiperidin-2-one | Intramolecular cyclization/lactamization. rsc.org | rsc.org |
| L-Glutamine | 3-Aminopiperidine-2,6-dione | Cyclization using N,N-carbonyl diimidazoles. smolecule.com | smolecule.com |
| L-Aspartic Acid | (S)-2-(hydroxymethyl)-6-piperidin-2-one | Wittig reaction to build the carbon skeleton followed by cyclization. |
Controlled Deuterium (B1214612) Incorporation Techniques
The synthesis of (S)-3-Aminopiperidin-2-one-D6 requires methods that can introduce deuterium atoms into specific positions of the piperidine ring without compromising stereochemical integrity. Key techniques include regioselective deuteration and isotopic exchange protocols.
Regioselective deuteration allows for the precise placement of deuterium at desired positions, which is crucial for studying metabolic pathways or kinetic isotope effects. nih.govacs.org Methods have been developed that target specific C-H bonds on the piperidine ring.
One approach involves the stepwise treatment of a tungsten-complexed pyridinium salt with deuteride (B1239839) (D⁻) and deuterated acid (D⁺), allowing for the regio- and stereoselective synthesis of various deuterated piperidine isotopomers. d-nb.info Another powerful technique is organophotocatalysis, which can achieve selective deuteration of C-H bonds adjacent to the nitrogen atom in piperidines using D₂O as the deuterium source. nih.gov Mechanistic studies involving photoredox-mediated reactions have also shed light on deuteration patterns, with deuterium incorporation observed at the 2- and 3-positions of the piperidine ring when the reaction is performed in a deuterated solvent like methanol-d4. escholarship.org Rhodium-catalyzed reactions using D₂O have been shown to result in exclusive deuterium incorporation at the 4-position of a tetrahydropyridine (B1245486) ring. snnu.edu.cn
Table 4: Regioselective Deuteration Methods for Piperidine Derivatives
| Method | Deuterium Source | Site of Deuteration | Key Reagents/Conditions | Reference |
| Organometallic Complexation | D⁻ / D⁺ | Controllable (e.g., C2, C6) | Tungsten-complexed pyridinium salt. d-nb.info | d-nb.info |
| Organophotocatalysis | D₂O | α to Nitrogen (e.g., C2, C6) | Photocatalyst (4CzIPN), Thiol catalyst, Blue LEDs. nih.gov | nih.gov |
| Photoredox-mediated Epimerization | Methanol-d4 | C2 and C3 positions | Photoredox catalyst, PhSH. escholarship.org | escholarship.org |
| Rhodium Catalysis | D₂O | C4 position | [Rh(cod)(OH)]₂, (S)-Segphos. snnu.edu.cn | snnu.edu.cn |
Isotopic Exchange Protocols and Yield Optimization
Various transition metals, including iridium and cobalt, catalyze HIE reactions. chemrxiv.orgchemrxiv.org For example, Cp*Co-catalysis can achieve site-selective deuteration of molecules containing directing groups, such as a lactam, using readily available deuterium sources like D₂O and CD₃OD. chemrxiv.org In one study, a cyclic lactam substrate achieved 63% deuterium incorporation. chemrxiv.org Organophotocatalytic H/D exchange using D₂O has demonstrated excellent levels of deuterium incorporation (up to 100%) at the α-position of protected secondary amines, including piperidines. nih.gov The optimization of these reactions involves screening catalysts, bases, and solvents to maximize the efficiency of the deuterium transfer. nih.gov The development of reliable synthetic protocols is critical for producing deuterated compounds with high isotopic purity, which is essential for their application in medicinal chemistry. nih.govacs.org
Table 5: Isotopic Exchange Protocols for Deuteration
| Catalytic System | Deuterium Source | Substrate Scope | Key Features | Reference |
| Cp*Co-catalysis | D₂O or CD₃OD | Aromatic compounds, Lactams | Directed HIE, uses non-noble metals. chemrxiv.org | chemrxiv.org |
| Organophotocatalysis (4CzIPN) | D₂O | Carbamates, Amides, Lactams | High regioselectivity and deuterium incorporation (up to 100%). nih.gov | nih.gov |
| Iridium Nanoparticles | C₆D₆ | (Hetero)arenes | Heterogeneous catalysis, mild conditions. chemrxiv.org | chemrxiv.org |
Synthesis of Precursors for Deuterium Labeling
The synthesis of deuterated compounds often begins with the preparation of precursors amenable to isotope incorporation. researchgate.net For this compound, this involves creating molecules that can be readily modified to include deuterium at specific positions.
A common strategy for deuterium labeling is the use of deuterated reagents in synthetic reactions. mdpi.com For instance, deuterated solvents or reducing agents can introduce deuterium into a molecule at various stages of its synthesis. researchgate.netmdpi.com Another approach is hydrogen-deuterium exchange (H-D exchange), where protons in a molecule are replaced with deuterium atoms from a deuterium source like heavy water (D₂O) or D₂ gas, often facilitated by a metal catalyst. mdpi.comx-chemrx.com
The synthesis of precursors for deuterated (S)-3-aminopiperidin-2-one can start from readily available chiral materials. For example, the synthesis of deuterated enantiomers of some thalidomide (B1683933) analogs has been achieved using commercially available deuterated chiral starting materials. pnas.org Specifically, the hydrochloride salts of (R)- and (S)-(3-²H)-3-amino-2,6-dioxopiperidine have been used to stereospecifically synthesize deuterated compounds. pnas.org This highlights the importance of having access to well-defined, isotopically labeled building blocks.
Table 1: Precursors and Methods for Deuterium Labeling
| Precursor Type | Deuteration Method | Key Features |
| Chiral Deuterated Starting Materials | Stereospecific Synthesis | Utilizes commercially available labeled compounds to ensure chiral and isotopic purity. pnas.org |
| Non-deuterated Precursors | Hydrogen-Deuterium Exchange (H-D Exchange) | Involves the replacement of hydrogen with deuterium using a catalyst and a deuterium source like D₂O. mdpi.comx-chemrx.com |
| Functionalized Intermediates | Reaction with Deuterated Reagents | Employs deuterated reagents such as reducing agents or solvents to introduce deuterium. researchgate.netmdpi.com |
Total Synthesis Routes and Scalability Considerations for Research Applications
The total synthesis of a complex molecule like this compound involves a series of chemical reactions to construct the target molecule from simpler, commercially available starting materials. accessscience.comosi.lvlkouniv.ac.in A key consideration in total synthesis is the development of a route that is not only efficient but also scalable, allowing for the production of sufficient quantities for research purposes. chemrxiv.orgacs.org
For the synthesis of (S)-3-Aminopiperidin-2-one and its analogs, various methods have been explored. One approach involves the cyclization of a protected L-glutamine derivative. smolecule.com For instance, a method involving the treatment of Boc-protected L-glutamic acid diester with sodium in liquid ammonia (B1221849) can produce the glutarimide (B196013) ring, which is a core component of the target molecule. researchgate.net
Scalability is a critical factor for research applications, as it determines the feasibility of producing the compound in the quantities needed for biological evaluation and other studies. chemrxiv.orgacs.orgnuph.edu.ua A scalable synthesis should ideally use cost-effective starting materials, avoid hazardous reagents and extreme reaction conditions, and minimize the number of purification steps. researchgate.net For example, a synthesis of homoallylic amines was successfully scaled up by optimizing the reaction conditions and work-up procedures to avoid chromatographic purification. nuph.edu.ua
The synthesis of enantiomerically pure compounds like (S)-3-Aminopiperidin-2-one often requires stereoselective reactions or the use of chiral resolving agents to separate the desired enantiomer from a racemic mixture. google.com For example, the preparation of enantiomerically enriched 3-aminopiperidine has been achieved through acid exchange from a partially resolved chiral acid salt. google.com
Table 2: Key Considerations in the Total Synthesis of this compound
| Consideration | Description | Importance for Research Applications |
| Synthetic Strategy | Choice between linear and convergent synthesis. caltech.eduscholarsresearchlibrary.com | A convergent approach can lead to higher overall yields and greater flexibility. caltech.eduscholarsresearchlibrary.com |
| Stereocontrol | Methods to obtain the desired (S)-enantiomer. google.com | Crucial for studying the specific biological activity of the enantiomer. |
| Deuterium Incorporation | Timing and method of introducing deuterium. x-chemrx.compnas.org | Late-stage deuteration can be more efficient for complex molecules. x-chemrx.com |
| Scalability | Feasibility of producing gram-scale quantities. chemrxiv.orgacs.orgnuph.edu.ua | Essential for providing sufficient material for in-depth research. |
| Purification | Methods to isolate and purify the final product. researchgate.netnuph.edu.ua | Efficient purification methods are key to a scalable process. researchgate.netnuph.edu.ua |
Spectroscopic and Conformational Analysis of S 3 Aminopiperidin 2 One D6
Advanced NMR Spectroscopy for Structural Elucidation and Deuterium (B1214612) Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. iosrjournals.org For isotopically labeled compounds like (S)-3-Aminopiperidin-2-one-D6, NMR is indispensable not only for confirming the molecular backbone but also for precisely locating the isotopic labels.
Two-dimensional (2D) NMR experiments provide correlational data between different nuclei, which is essential for assembling a molecule's structure. scribd.com In deuterated systems, these techniques are applied to map the remaining proton network and to confirm the sites of deuteration through the conspicuous absence of expected signals.
Correlation Spectroscopy (COSY) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com In a hypothetical COSY spectrum of this compound, where deuteration has occurred on the piperidine (B6355638) ring, the remaining protons (e.g., on the amino group) would show correlations only among themselves or to any non-deuterated positions. The absence of cross-peaks between adjacent ring positions would confirm their deuteration.
Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates protons directly to the carbon atom they are attached to. columbia.edusdsu.edu This is arguably the most definitive method for confirming deuterium localization. Carbon atoms that have been deuterated (C-D) will not produce a cross-peak in the HSQC spectrum because there is no attached ¹H nucleus. The spectrum would only show correlations for any non-deuterated C-H bonds in the molecule. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals long-range correlations between protons and carbons over two to three bonds. iosrjournals.orgcolumbia.edu This is particularly useful for assigning quaternary carbons and piecing together molecular fragments. iosrjournals.org For this compound, the remaining protons would show HMBC correlations to deuterated carbons, allowing for the assignment of the carbon skeleton even where no protons are directly attached. For example, the amino protons could show a correlation to the deuterated C3 carbon.
Table 1: Hypothetical 2D NMR Data for Structural Confirmation of this compound Assuming deuteration at positions 3, 4, 5, and 6.
| Technique | Expected Observation | Information Gained |
|---|---|---|
| COSY | Absence of cross-peaks between H-4, H-5, and H-6 protons. | Confirms deuteration at C4, C5, and C6 positions. |
| HSQC | No cross-peaks observed for carbons C3, C4, C5, and C6. | Direct evidence of C-D bonds at these specific locations. columbia.edu |
| HMBC | Correlation from N-H protons to C2 (carbonyl) and C3. | Confirms the position of the amino group relative to the lactam carbonyl and the deuterated C3. columbia.edu |
The substitution of hydrogen with deuterium induces subtle but measurable changes in the NMR spectrum, an effect known as an isotopic perturbation or isotope shift. fu-berlin.de Deuterium is less electron-donating than protium, which can slightly alter the shielding of nearby nuclei.
In ¹³C NMR, a carbon atom directly bonded to deuterium (C-D) experiences a significant upfield shift (to a lower ppm value) compared to its C-H counterpart. More subtle upfield shifts can also be observed on carbons that are two or three bonds away from the site of deuteration. This "isotope effect" provides secondary confirmation of deuterium's location and can offer insights into the molecule's electronic structure. fu-berlin.de Similarly, any remaining protons near the deuteration sites may also exhibit small shifts in their resonance frequencies.
Vibrational Spectroscopy (IR, Raman) for Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and conformational structure of a molecule by probing its molecular vibrations. d-nb.info For a molecule like this compound, these methods can reveal details about the lactam ring conformation and hydrogen bonding.
The most significant change upon deuteration is the shift of vibrational frequencies involving the substituted atoms. C-D stretching vibrations appear at significantly lower wavenumbers (approx. 2100-2250 cm⁻¹) compared to C-H stretches (approx. 2850-3000 cm⁻¹). Likewise, N-D stretches and bends appear at lower frequencies than N-H vibrations.
The frequency of the amide I band (primarily C=O stretching), a strong feature in the IR spectrum of lactams, is sensitive to the ring size, conformation, and hydrogen bonding. In the solid state, intermolecular hydrogen bonding involving the N-H (or N-D) group and the carbonyl oxygen can cause a significant shift in the C=O and N-H/N-D stretching frequencies compared to the gas phase or dilute solution. nepjol.info Analysis of these bands can provide insights into the conformational preferences of the piperidinone ring. umich.edu
Table 2: Comparison of Typical Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Functional Group Vibration | Typical Range (Non-Deuterated) | Expected Range (Deuterated) | Technique |
|---|---|---|---|
| N-H Stretch | 3200-3400 | N/A (Replaced) | IR, Raman |
| N-D Stretch | N/A | ~2400-2500 | IR, Raman |
| C-H Stretch (Aliphatic) | 2850-2960 | N/A (Replaced) | IR, Raman |
| C-D Stretch (Aliphatic) | N/A | ~2100-2250 | IR, Raman |
| C=O Stretch (Amide I) | 1640-1680 | 1635-1675 (Slightly shifted) | IR (Strong), Raman (Moderate) |
X-ray Crystallography of this compound and Its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. cam.ac.ukub.edu While a specific structure for the D6 variant may not be published, analysis of closely related piperidinone derivatives provides a robust model for its expected solid-state conformation.
Studies on similar compounds, such as (R)-3-Amino-piperidine-2,6-dione, show that the six-membered piperidine ring typically adopts a chair or slightly distorted chair conformation to minimize steric strain. In this conformation, the amino substituent at the C3 position is expected to occupy an equatorial position to reduce unfavorable 1,3-diaxial interactions.
Table 3: Expected Crystallographic Parameters for (S)-3-Aminopiperidin-2-one Based on data from analogous piperidine structures.
| Parameter | Expected Value / Conformation |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral space group (e.g., P2₁) |
| Piperidinone Ring Conformation | Distorted Chair |
| C3-Amino Group Orientation | Equatorial |
| Key Intermolecular Interactions | N-H···O=C and N-H···N hydrogen bonds |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment in Research Samples
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for analyzing chiral molecules. jasco-global.com They are particularly useful for determining the enantiomeric purity (or enantiomeric excess) of research samples.
Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum plots this difference as a function of wavelength. The (S) and (R) enantiomers of 3-aminopiperidin-2-one (B154931) will produce CD spectra that are mirror images of each other. A positive peak (known as a positive Cotton effect) for the (S)-enantiomer at a specific wavelength will appear as a negative peak for the (R)-enantiomer. The magnitude of the CD signal at this wavelength is directly proportional to the concentration difference between the two enantiomers. By comparing the CD signal of a research sample to that of a pure enantiomeric standard, the enantiomeric ratio can be accurately determined. nih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curves for a pair of enantiomers are mirror images.
These techniques are invaluable in synthetic chemistry for verifying the stereochemical outcome of an asymmetric synthesis. The deuteration in this compound is not expected to significantly alter the electronic transitions responsible for the CD spectrum, making the technique equally applicable to the labeled compound.
Table 4: Example of Enantiomeric Purity Determination using CD Spectroscopy
| Sample | CD Signal at λmax (mdeg) | Enantiomeric Ratio (S:R) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Pure (S)-enantiomer standard | +10.0 | 100:0 | 100% S |
| Pure (R)-enantiomer standard | -10.0 | 0:100 | 100% R |
| Racemic Mixture | 0.0 | 50:50 | 0% |
| Research Sample A | +9.5 | 97.5:2.5 | 95% S |
| Research Sample B | -5.0 | 25:75 | 50% R |
Reactivity, Derivatization, and Functionalization of S 3 Aminopiperidin 2 One D6
Chemical Transformations of the Amino Group
The primary amino group at the C3 position is the most nucleophilic and sterically accessible site, making it the primary center for a variety of chemical modifications.
Amidation and Acylation Reactions
The amino group of (S)-3-aminopiperidin-2-one readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental in peptide synthesis and the creation of diverse molecular libraries for drug discovery. chemimpex.com For instance, the reaction with benzyloxyacetyl chloride under Staudinger conditions can yield the corresponding β-lactam. These transformations are typically high-yielding and proceed under mild conditions.
Table 1: Examples of Amidation and Acylation Reactions
| Acylating Agent | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Phthaloylglycyl chloride | Chiral monocyclic β-lactam | Triethylamine | nih.gov |
Reductive Amination and Alkylation Strategies
Reductive amination is a powerful method for introducing substituents to the amino group. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). wikipedia.orgchemistrysteps.com This strategy allows for the synthesis of a wide range of N-substituted derivatives without racemization at the chiral center. nih.gov Direct alkylation can also be achieved, though it may be less selective and prone to over-alkylation.
A specific example includes the reaction with formaldehyde (B43269) in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the N,N-dimethylated product. rsc.org
Table 2: Reductive Amination of (S)-3-Aminopiperidin-2-one
| Carbonyl Compound | Reducing Agent | Product | Key Features | Reference |
|---|---|---|---|---|
| Aldehydes/Ketones | NaBH₃CN | N-Alkyl-3-aminopiperidin-2-one | Racemization-free; versatile | nih.gov |
Formation of Schiff Bases and Cyclization Reactions
The primary amino group can condense with aldehydes and ketones to form N-substituted imines, commonly known as Schiff bases. primescholars.com These intermediates are often not isolated but are key in various transformations, including reductive amination and the synthesis of heterocyclic systems. The formation of the C=N double bond is a reversible reaction, typically catalyzed by acid or base. primescholars.com
The bifunctional nature of (S)-3-aminopiperidin-2-one, containing both an amino group and a lactam, allows it to be a precursor in cyclization reactions. For example, it can be formed through a rapid intramolecular cyclization of an L-Ornithine thioester complex. ebi.ac.uk While this describes its formation, the principle of intramolecular cyclization can be applied in reverse or with further derivatization to create more complex fused ring systems.
Reactions at the Lactam Carbonyl and Ring Nitrogen
The lactam ring itself presents sites for chemical modification, although these are generally less reactive than the exocyclic primary amino group.
Ring-Opening and Ring-Closing Metathesis Strategies
The amide bond within the δ-lactam ring can be cleaved under hydrolytic conditions (acidic or basic), although this often requires more forcing conditions than for a simple acyclic amide due to ring strain considerations. This ring-opening reaction would yield a derivative of 5-aminopentanoic acid.
While ring-closing metathesis is a powerful tool for the synthesis of cyclic structures, it is not a reaction that (S)-3-aminopiperidin-2-one itself would undergo. Rather, appropriately functionalized precursors could be used to synthesize derivatives of this lactam via ring-closing metathesis. The stability of the lactam ring means that ring-opening metathesis polymerization (ROMP) is also a potential, though less commonly explored, transformation for this specific scaffold compared to other lactams like ε-caprolactam.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the lactam is a secondary amide and is significantly less nucleophilic than the primary amino group. Direct N-alkylation or N-acylation at this position is challenging without prior protection of the C3-amino group. Once the primary amine is protected (e.g., as a Boc or Cbz derivative), the lactam nitrogen can be deprotonated with a strong base and subsequently reacted with an electrophile (an alkyl halide or acyl chloride) to achieve N-functionalization. acs.org For example, N-benzoylation has been demonstrated on the piperidin-2-one scaffold. rsc.org
Table 3: N-Acylation of Piperidin-2-one Derivatives
| Acylating Agent | Product Structure | Reference |
|---|---|---|
| Benzoyl chloride | 1-benzoylpiperidin-2-one | rsc.org |
Selective Deuterium (B1214612) Exchange Studies and Stability under Reaction Conditions
Detailed studies on the selective deuterium exchange and stability of (S)-3-Aminopiperidin-2-one-D6 under various reaction conditions have not been specifically reported. However, general principles of deuterium labeling and the kinetic isotope effect can provide insights into its expected behavior.
Deuteration is a chemical modification where hydrogen atoms in a molecule are replaced by deuterium, a heavier isotope of hydrogen. This substitution can significantly impact the metabolic stability of a compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This increased stability can lead to a longer half-life and altered metabolic profiles of drug candidates. For instance, studies on other lactam-containing molecules, such as nirmatrelvir, have shown that deuteration at primary metabolic sites can lead to a notable improvement in microsomal stability. nih.gov In one study, deuteration of a specific "soft spot" in a molecule decreased the formation of the major metabolite by 45-60%. nih.gov
The stability of the deuterium labels on this compound would depend on the specific reaction conditions. In the absence of a catalyst, the C-D bonds are generally stable. However, under certain conditions, such as in the presence of strong acids, bases, or specific metal catalysts, back-exchange of deuterium for hydrogen (H-D exchange) can occur, particularly at positions alpha to a carbonyl group or on the amine. The rate and selectivity of this exchange would be influenced by factors like temperature, pH, and the solvent system used. For example, nuclear magnetic resonance (NMR) spectroscopy in deuterium oxide (D2O) is a common method to study such exchange processes in molecules like β-lactam antibiotics. nih.gov
Table 1: General Factors Influencing Deuterium Stability in this compound
| Factor | Potential Impact on Deuterium Stability |
| pH | Strong acidic or basic conditions can facilitate H-D exchange, particularly at labile positions. |
| Temperature | Higher temperatures can increase the rate of deuterium exchange reactions. |
| Catalysts | Certain transition metal catalysts or enzymes can promote selective H-D exchange. |
| Solvent | Protic solvents containing hydrogen can be a source for back-exchange. |
Preparation of Advanced Building Blocks and Probes from this compound
While specific examples of the use of this compound in the preparation of advanced building blocks and probes are not detailed in the available literature, the functional groups present in the molecule—a secondary amine, a primary amine, and a lactam—offer multiple sites for derivatization. The piperidine (B6355638) scaffold is a common structural motif in pharmaceuticals, making its functionalized derivatives valuable building blocks in drug discovery. nih.govresearchgate.net
The primary amino group at the 3-position is a key site for functionalization. It can undergo a variety of reactions, such as acylation, alkylation, and arylation, to introduce diverse substituents. These modifications can be used to synthesize libraries of compounds for screening in drug discovery programs or to attach reporter groups to create chemical probes.
The lactam nitrogen can also be functionalized, for example, through N-alkylation or N-arylation, further expanding the chemical space accessible from this scaffold. Additionally, modern synthetic methods allow for the direct C-H functionalization of the piperidine ring, offering a powerful strategy for creating highly substituted and structurally complex derivatives. nih.gov Rhodium-catalyzed C-H insertion reactions, for instance, have been used to introduce functional groups at various positions on the piperidine ring with high regio- and stereoselectivity. nih.gov
The use of the deuterated form, this compound, as a building block would allow for the introduction of a stable isotopic label into more complex molecules. These labeled molecules can serve as internal standards in quantitative mass spectrometry-based assays or as probes to study metabolic pathways and drug-target interactions without altering the fundamental chemical properties of the parent molecule.
Table 2: Potential Functionalization Sites and Corresponding Building Block Applications
| Functionalization Site | Type of Reaction | Potential Application of Resulting Building Block |
| 3-Amino Group | Acylation, Alkylation, Arylation, Sulfonylation | Synthesis of compound libraries for drug screening, attachment of fluorescent tags or biotin (B1667282) for chemical probes. |
| Lactam Nitrogen | N-Alkylation, N-Arylation | Modification of physicochemical properties (e.g., solubility, lipophilicity), synthesis of novel heterocyclic systems. |
| Piperidine Ring (C-H) | C-H Functionalization (e.g., via transition metal catalysis) | Introduction of aryl, alkyl, or other functional groups to create structurally diverse and complex scaffolds for medicinal chemistry. |
Computational Chemistry and Theoretical Studies on S 3 Aminopiperidin 2 One D6
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. researchgate.netnih.govresearchgate.net These methods can predict molecular properties, such as stability, reactivity, and spectroscopic signatures, by solving approximations of the Schrödinger equation.
Density Functional Theory (DFT) is a robust method for investigating the subtle yet significant effects of isotopic substitution. mdpi.com In (S)-3-Aminopiperidin-2-one-D6, the replacement of six hydrogen atoms with deuterium (B1214612) alters the vibrational frequencies of the C-D bonds compared to C-H bonds. This is due to the greater mass of deuterium, which leads to a lower zero-point vibrational energy for the C-D bond.
This difference in zero-point energy results in a higher bond dissociation energy for a C-D bond compared to a corresponding C-H bond. DFT calculations can quantify this difference, providing precise theoretical values for bond strengths within the molecule. Such calculations are crucial for understanding the kinetic isotope effect, where reactions involving the breaking of a C-D bond proceed more slowly than those involving a C-H bond. The use of DFT in combination with experimental measurements of deuterium isotope effects on chemical shifts is a powerful tool for structural analysis in complex biomolecules. mdpi.com
Table 1: Theoretical Bond Dissociation Energies (BDE) for C-H vs. C-D Bonds Note: The following data is illustrative, based on typical DFT calculation outputs for similar compounds, to demonstrate the expected isotopic effect.
| Bond Type | Position on Piperidinone Ring | Calculated BDE (kJ/mol) |
| C-H | C3 | 412 |
| C-D | C3 | 417 |
| C-H | C4 (axial) | 408 |
| C-D | C4 (axial) | 413 |
| C-H | C4 (equatorial) | 410 |
| C-D | C4 (equatorial) | 415 |
| C-H | C5 (axial) | 409 |
| C-D | C5 (axial) | 414 |
| C-H | C5 (equatorial) | 411 |
| C-D | C5 (equatorial) | 416 |
| C-H | C6 | 413 |
| C-D | C6 | 418 |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. researchgate.netmdpi.com It is generated by calculating the electrostatic potential on the 0.001 au contour of the molecule's electron density surface. mdpi.com The MESP map visualizes the charge distribution, with different colors indicating regions of varying electrostatic potential.
Red Regions: Indicate negative electrostatic potential, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen. These areas are susceptible to electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms (e.g., in the N-H groups). These sites are prone to nucleophilic attack.
Green/Yellow Regions: Represent neutral or weakly polarized areas.
For this compound, the MESP surface would highlight a strong negative potential (red) around the carbonyl oxygen of the lactam and a slightly less negative region near the nitrogen of the primary amine. Positive potential (blue) would be concentrated around the amine and amide hydrogens. The substitution of hydrogen with deuterium is expected to cause only minor perturbations to the MESP, as deuterium is electronically very similar to protium. However, subtle changes in electron density due to altered vibrational modes could be computationally detected. This analysis helps in understanding noncovalent interactions, such as hydrogen bonding, which are critical for molecular recognition. mdpi.comrsc.org
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The three-dimensional structure of a molecule is fundamental to its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.
The piperidin-2-one ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. Molecular mechanics (MM) force fields can be used to perform energy minimization, a process that computationally adjusts the molecule's geometry to find a local or global energy minimum on its potential energy surface. nih.gov
By systematically exploring the rotational possibilities of the ring and its substituents, a conformational landscape can be mapped. nih.gov This landscape reveals the relative energies of different stable conformers. For the (S)-3-Aminopiperidin-2-one ring, calculations would likely show that chair-like conformations are significantly lower in energy (more stable) than boat or twist-boat conformations due to reduced steric and torsional strain. The orientation of the amino group (axial vs. equatorial) would further define distinct low-energy conformers.
Table 2: Hypothetical Relative Energies of this compound Conformers Note: This data is illustrative and represents typical energy differences found in substituted piperidinone rings.
| Conformation | Amino Group Orientation | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| Chair | Equatorial | 0.00 | ~ 95% |
| Chair | Axial | 1.80 | ~ 4.5% |
| Twist-Boat | Equatorial | 5.50 | < 0.1% |
| Boat | Equatorial | 6.50 | < 0.1% |
While electronically similar to hydrogen, the increased mass of deuterium affects the molecule's vibrational dynamics. This can lead to subtle changes in conformational preferences. The lower zero-point energy of C-D bonds compared to C-H bonds can slightly alter the relative stabilities of different conformers.
Molecular dynamics (MD) simulations are a powerful tool for studying these effects. nih.gov MD simulations model the movement of atoms over time, allowing for the exploration of the conformational space and the influence of factors like solvent and temperature. nih.govfu-berlin.de An MD simulation of this compound could reveal whether the deuterium substitution leads to a measurable shift in the equilibrium between, for example, the chair conformer with an equatorial amino group and the one with an axial amino group. While these effects are generally small, they can be significant in finely balanced systems.
Molecular Docking and Interaction Studies with Model Biological Targets (Theoretical Framework)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnanobioletters.com This method is central to computer-aided drug design. The 3-aminopiperidin-2-one (B154931) scaffold has been identified as a core component in the development of antagonists for targets like the calcitonin gene-related peptide (CGRP) receptor. nih.gov
A theoretical framework for studying this compound would involve docking it into the active site of a relevant biological target. The process involves:
Receptor Preparation: Obtaining the 3D crystal structure of a model target protein.
Ligand Preparation: Generating the 3D structures of both this compound and its non-deuterated analog, including their most stable conformations.
Docking Simulation: Using a scoring function to place the ligand into the receptor's binding site in various orientations and conformations, and calculating the predicted binding affinity for each pose.
The results would predict key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues. By comparing the docking scores and binding modes of the deuterated and non-deuterated compounds, it is possible to theorize whether the subtle structural and energetic changes caused by deuteration could translate into a difference in binding affinity. Subsequent molecular dynamics simulations of the ligand-protein complex can further validate the stability of the docked pose. mdpi.comrsc.org
Table 3: Theoretical Docking Results for a Model Kinase Target Note: This data is for illustrative purposes to outline the type of results generated from a molecular docking study.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residues) |
| (S)-3-Aminopiperidin-2-one | -8.2 | GLU-81 (amine), LEU-132 (amide N-H), ASP-144 (carbonyl O) |
| This compound | -8.3 | GLU-81 (amine), LEU-132 (amide N-D), ASP-144 (carbonyl O) |
Applications of S 3 Aminopiperidin 2 One D6 in Advanced Organic and Medicinal Chemistry Research
Role as a Chiral Scaffold for Diverse Heterocyclic Systems
The core structure of (S)-3-Aminopiperidin-2-one provides a rigid, stereochemically defined framework, making it an excellent chiral scaffold. This scaffold is a foundational building block for constructing a wide array of more complex heterocyclic systems, which are prevalent in natural products and pharmaceutical agents researchgate.netmdpi.com. The deuterated version, (S)-3-Aminopiperidin-2-one-D6, retains the same stereochemical integrity and reactivity as its non-deuterated counterpart, allowing it to be used in identical synthetic pathways to create isotopically labeled target molecules for specialized research applications.
Polycyclic ring structures are highly sought after in medicinal chemistry as they can position functional groups in precise three-dimensional orientations, leading to high-affinity interactions with biological targets nih.gov. The piperidinone ring of this compound is a versatile starting point for generating such complex architectures nih.govbham.ac.uk. The amine and lactam functionalities serve as reactive handles for a variety of chemical transformations, including cyclization reactions to form fused or bridged bicyclic and polycyclic systems.
Researchers can employ this scaffold in multi-step synthetic sequences to build intricate molecular frameworks. For instance, the primary amine can be functionalized and used as a nucleophile in intramolecular cyclization reactions, while the lactam ring can be opened or modified to introduce additional points of diversity. This strategy allows for the systematic exploration of chemical space around a defined polycyclic core, which is a critical process in modern drug discovery bham.ac.uk. The incorporation of the D6-labeled scaffold enables the synthesis of polycyclic compounds that can be traced or quantified in complex biological systems.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability nih.govnih.govresearchgate.netwjarr.com. The (S)-3-Aminopiperidin-2-one structure is particularly useful as a building block for creating conformationally constrained peptides nih.govnih.gov. By incorporating this rigid lactam structure into a peptide backbone, chemists can lock the peptide into a specific bioactive conformation, which can lead to increased receptor affinity and selectivity nih.govmdpi.com.
A notable application involves the use of 4-substituted-3-aminopiperidin-2-ones, derived from the parent scaffold, to synthesize six-membered lactam-bridged dipeptides nih.gov. This approach has been successfully used to create constrained analogues of bioactive peptides nih.gov. The resulting peptidomimetics often exhibit improved metabolic stability compared to their linear counterparts because the rigid structure is less susceptible to enzymatic degradation nih.gov. Using the D6 variant of the scaffold in these syntheses produces labeled peptidomimetics, which are invaluable for studying their absorption, distribution, metabolism, and excretion (ADME) properties without altering their fundamental biological activity.
Utilization as a Deuterated Internal Standard in Analytical Methodologies
One of the most critical applications of this compound is its use as a deuterated internal standard in quantitative bioanalysis ucsb.edu. In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled standards are considered the gold standard for ensuring accuracy and precision nih.gov. The D6-labeled compound is chemically identical to its non-deuterated (protium) analog but has a higher mass. This property allows it to be distinguished by the mass spectrometer while behaving identically during sample preparation and chromatographic separation.
LC-MS/MS is a powerful technique for detecting and quantifying minute amounts of substances in complex mixtures such as blood plasma or tissue homogenates mdpi.comnih.govunl.edu. In tracer studies, where the metabolic fate of a drug is investigated, this compound can be used to quantify its non-deuterated counterpart or a drug candidate that incorporates this scaffold.
During method development, specific mass transitions for both the analyte (the non-deuterated compound) and the internal standard (the D6-labeled compound) are identified. A known amount of the internal standard is added to every sample at the beginning of the preparation process. Because the standard and analyte have nearly identical physical and chemical properties, any loss during extraction or variability in instrument response affects both equally. The ratio of the analyte's signal to the internal standard's signal is used for quantification, effectively canceling out these sources of error nih.govresearchgate.net.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mode |
|---|---|---|---|---|
| (S)-3-Aminopiperidin-2-one (Analyte) | 115.1 | 87.1 | 15 | Positive ESI |
| This compound (Internal Standard) | 121.1 | 93.1 | 15 | Positive ESI |
In pre-clinical research, such as pharmacokinetics (PK) studies, it is essential to accurately measure drug concentrations in biological matrices over time. The use of this compound as an internal standard is crucial for achieving the high level of accuracy and reproducibility required for these studies nih.gov. The standard compensates for "matrix effects," where other components in the biological sample (e.g., salts, lipids, proteins) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements researchgate.net.
By adding the D6-standard to plasma or serum samples containing a drug built from the same scaffold, researchers can construct precise concentration-time curves. This data is vital for determining key PK parameters like half-life, clearance, and volume of distribution, which are essential for evaluating the potential of a new drug candidate.
Probing Reaction Mechanisms through Deuterium (B1214612) Isotope Effects
The replacement of hydrogen with deuterium can alter the rate of a chemical reaction if the C-H bond is broken or significantly altered in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating reaction mechanisms ucsb.eduprinceton.edu. A primary KIE (where the rate of the deuterated compound is significantly slower than the non-deuterated one) indicates that the C-H bond is broken in the slowest step of the reaction princeton.edunih.gov.
The this compound molecule, with deuterium atoms at multiple positions on its carbon backbone, can be used to probe various enzymatic or chemical reactions. For example, if a cytochrome P450 enzyme metabolizes the compound by hydroxylating one of the deuterated carbon atoms, measuring the reaction rate compared to the non-deuterated version would reveal if this C-H activation is the rate-limiting step nih.gov. If no significant KIE is observed, it suggests that another step, such as substrate binding or product release, is rate-limiting nih.gov. This mechanistic insight is invaluable for drug design, as it can guide modifications to a molecule to block or slow down metabolic pathways, thereby improving its pharmacokinetic profile nih.gov.
| Substrate | Initial Reaction Rate (V₀) | KIE (kH/kD) | Inferred Mechanistic Step |
|---|---|---|---|
| (S)-3-Aminopiperidin-2-one (H) | 10.5 µM/min | 5.8 | C-H bond cleavage is rate-determining |
| This compound (D) | 1.8 µM/min | ||
| (S)-3-Aminopiperidin-2-one (H) | 8.2 µM/min | 1.1 | C-H bond cleavage is not rate-determining |
| This compound (D) | 7.5 µM/min |
Kinetic Isotope Effect Studies in Enzymatic Reactions (In Vitro)
The use of isotopically labeled compounds is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. In the context of enzymatic reactions, deuterium labeling is frequently employed.
Should this compound be used as a substrate or inhibitor in enzymatic studies, the primary goal would be to probe the rate-determining step of a reaction. By comparing the reaction kinetics of the deuterated compound with its non-deuterated counterpart, researchers can infer whether a carbon-hydrogen bond at a deuterated position is broken in the transition state of the rate-limiting step. A significant KIE (typically kH/kD > 1) would suggest that this bond cleavage is mechanistically important. Such studies provide invaluable insights into enzyme mechanisms, which is fundamental for the rational design of enzyme inhibitors or novel biocatalysts.
Mechanistic Investigations of Organic Transformations
In synthetic organic chemistry, deuterated molecules serve as mechanistic probes to understand the pathways of complex transformations. The presence of deuterium at a specific position can help to track bond formations and cleavages, rearrangements, and the involvement of specific intermediates.
For a compound like this compound, its application in this area would involve subjecting it to a particular organic reaction and analyzing the position of the deuterium labels in the resulting product(s). This analysis, often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), can help to distinguish between proposed reaction mechanisms. For instance, it could clarify whether a reaction proceeds via an enolate, a radical intermediate, or a concerted pathway by observing whether the deuterium atoms are retained, lost, or transferred during the transformation.
Synthesis of Labeled Analogs for Metabolic Pathway Elucidation (In Vitro/Pre-clinical Models)
Stable isotope labeling is a cornerstone of metabolic research, allowing scientists to trace the fate of molecules through complex biological pathways without the use of radioactive materials.
The synthesis of this compound would be the first step in creating a tool for such investigations. This labeled analog could be introduced into in vitro systems (such as cell cultures or isolated organelles) or pre-clinical animal models. The deuterium atoms act as a "heavy" tag that allows the parent compound and its subsequent metabolites to be distinguished from their endogenous, non-labeled counterparts by mass spectrometry. This enables the unambiguous identification and quantification of metabolic products, providing a clear picture of the biotransformation pathways a drug or xenobiotic undergoes.
Tracer Studies in Isolated Enzyme Systems
In a simplified in vitro setting, this compound could be used as a substrate for specific isolated enzymes suspected of being involved in its metabolism (e.g., cytochrome P450 enzymes). By incubating the deuterated compound with the enzyme and necessary cofactors, researchers can monitor the formation of deuterated metabolites over time. This approach allows for the precise identification of the enzymes responsible for specific metabolic conversions and the characterization of the kinetics of these individual biotransformations.
Investigation of Metabolite Derivatization Pathways
Metabolite identification often requires chemical derivatization to improve chromatographic separation and mass spectrometric detection. Using a deuterated parent compound like this compound provides a distinct advantage in this process. When a biological sample containing the deuterated metabolites is derivatized, the resulting products will retain the deuterium label. This creates a characteristic isotopic pattern in the mass spectrum, which can be easily recognized. This method helps to distinguish true metabolites from artifacts introduced during sample preparation and derivatization, thereby increasing the confidence in metabolite identification. For example, if a metabolite is suspected, derivatizing the sample and looking for the expected mass shift plus the deuterium signature can confirm its identity.
Advanced Analytical Methodologies for S 3 Aminopiperidin 2 One D6 and Its Derivatives
Chromatographic Separation Techniques for Enantiomeric Purity and Isotopic Purity
Chromatographic methods are indispensable for separating complex mixtures and are central to assessing the purity of pharmaceutical compounds. For a chiral and deuterated molecule like (S)-3-Aminopiperidin-2-one-D6, these techniques must be capable of distinguishing between stereoisomers and confirming isotopic labeling.
Ensuring the enantiomeric purity of a chiral compound is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. gcms.cz
For compounds like 3-aminopiperidine, which lack a strong chromophore for UV detection, a pre-column derivatization step is often necessary to enhance detection and improve chromatographic separation. nih.govresearchgate.netsigmaaldrich.com A common derivatizing agent is p-toluenesulfonyl chloride (PTSC), which reacts with the amine group to introduce a chromophore. nih.govsigmaaldrich.com The separation is then achieved on a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak AD-H), which interacts differently with each enantiomer, leading to different retention times. nih.govsigmaaldrich.com A high degree of resolution between the enantiomer peaks (greater than 4.0 has been reported) is indicative of a successful separation. nih.govsigmaaldrich.com
Chiral GC is another viable method, particularly for volatile derivatives. wiley.com Similar to HPLC, the sample is often derivatized (e.g., with trifluoroacetyl groups) before being introduced to a column containing a chiral stationary phase, such as a derivatized cyclodextrin. gcms.czwiley.com The separation is based on the differential interactions between the enantiomers and the CSP. gcms.cz
Table 1: Illustrative Chiral Chromatography Conditions This table presents typical, non-product-specific parameters for analytical method development.
| Parameter | Chiral HPLC Example | Chiral GC Example |
|---|---|---|
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) | Substituted β-cyclodextrin in polysiloxane (e.g., Rt-βDEXsm) |
| Mobile Phase/Carrier Gas | 0.1% Diethylamine in Ethanol nih.govsigmaaldrich.com | Helium or Hydrogen wiley.com |
| Flow Rate/Linear Velocity | 0.5 mL/min nih.govsigmaaldrich.com | 50 cm/s wiley.com |
| Detection | UV at 228 nm (after derivatization) nih.govsigmaaldrich.com | Flame Ionization Detector (FID) wiley.com |
| Derivatization Agent | p-Toluenesulfonyl chloride (PTSC) nih.govsigmaaldrich.com | Trifluoroacetic anhydride (B1165640) (TFAA) |
| Typical Resolution (R) | > 4.0 nih.govsigmaaldrich.com | Varies based on analyte and conditions |
Verifying the extent and location of deuterium (B1214612) incorporation is crucial for labeled compounds. Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique for determining the precise isotopic composition of a sample. nih.gov For deuterium analysis, the compound is typically combusted or pyrolyzed to convert the hydrogen and deuterium atoms into H₂ and HD gas. nih.gov
This gas mixture is then introduced into the mass spectrometer, where the ions are separated based on their mass-to-charge ratio. By measuring the relative abundance of ions corresponding to HD and H₂, the deuterium content can be accurately calculated. nih.gov Gas chromatography is often coupled with pyrolysis and IRMS (GC-P-IRMS) to first separate the analyte of interest from the sample matrix before isotopic analysis. nih.gov This ensures that the measured isotopic ratio is specific to the target compound. The technique is sensitive enough to measure even small variations in isotopic abundance, making it ideal for verifying the high levels of deuterium enrichment required for compounds like this compound. nih.govnih.gov
Table 2: Hypothetical Deuterium Enrichment Data from IRMS This table illustrates potential results for deuterium content analysis.
| Sample Batch | Theoretical Deuterium Content (%) | Measured Deuterium Enrichment (Atom % D) via IRMS | Isotopic Purity (%) |
|---|---|---|---|
| Lot A | 99.0 | 99.2 ± 0.1 | > 99 |
| Lot B | 99.0 | 98.8 ± 0.1 | > 98 |
| Lot C | 99.0 | 99.5 ± 0.1 | > 99 |
High-Resolution Mass Spectrometry for Metabolite Identification (Pre-clinical/In Vitro)
During pre-clinical development, understanding the metabolic fate of a drug candidate is essential. The use of a deuterated version like this compound is particularly advantageous in these studies. symeres.com The deuterium label serves as a distinctive tag, allowing for the easy differentiation of drug-related metabolites from endogenous compounds in complex biological matrices like plasma or liver microsome incubates. hwb.gov.in
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is the primary tool for metabolite identification. thermofisher.comnih.gov Instruments such as Orbitrap mass spectrometers provide high mass accuracy and resolution, which enables the determination of the elemental composition of metabolites. thermofisher.comthermofisher.com
The typical workflow involves incubating the deuterated compound with human liver microsomes (HLM), which contain key drug-metabolizing enzymes. springermedizin.de The resulting mixture is then analyzed by LC-HRMS. Metabolites are identified by searching for the characteristic isotopic pattern of the deuterated parent compound and by identifying specific mass shifts corresponding to common metabolic transformations (e.g., +15.9949 Da for hydroxylation). springermedizin.denih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information to pinpoint the site of metabolic modification. thermofisher.com
Table 3: Potential Metabolites of this compound and Corresponding Mass Shifts This table lists common metabolic transformations and their expected impact on the mass of the parent compound.
| Metabolic Transformation | Mass Shift (Da) | Expected m/z of Metabolite [M+H]⁺ | Potential Site of Metabolism |
|---|---|---|---|
| Hydroxylation | +15.9949 | 137.14 | Piperidine (B6355638) ring |
| Dehydrogenation | -2.0156 | 119.13 | Piperidine ring |
| N-dealkylation | (Varies) | (Varies) | Not applicable |
| Ring Opening (Hydrolysis) | +18.0106 | 139.15 | Lactam ring |
Future Research Directions and Unexplored Avenues for S 3 Aminopiperidin 2 One D6
Novel Catalytic Approaches for Enantioselective Deuteration
The synthesis of isotopically labeled compounds with high precision is a continuous challenge in medicinal and process chemistry. acs.org For (S)-3-Aminopiperidin-2-one-D6, future research could focus on developing more efficient and highly selective catalytic methods for deuterium (B1214612) incorporation. Current methods often rely on multi-step syntheses starting from deuterated precursors or hydrogen-deuterium exchange reactions that may lack selectivity. thalesnano.com
Promising future directions lie in the exploration of transition-metal catalysis and organocatalysis to achieve enantioselective deuteration. Recent advancements in catalysis have demonstrated the potential for direct, late-stage C-H deuteration of complex molecules. acs.org
Key Research Areas:
Transition-Metal-Catalyzed C-H Activation: The development of chiral transition-metal catalysts (e.g., based on iridium, rhodium, or palladium) could enable the direct and stereoselective deuteration of the piperidinone ring. These catalysts could differentiate between the various C-H bonds, leading to specific and predictable deuteration patterns.
Organocatalytic Deuteration: Chiral organocatalysts, such as chiral amines or phosphoric acids, could be employed to activate the substrate towards deuteration via enamine or iminium intermediates. researchgate.net This approach offers a metal-free alternative, which can be advantageous in pharmaceutical synthesis.
Photocatalytic Deuteration: The use of photoredox catalysis in combination with a deuterium source like heavy water (D₂O) presents a mild and efficient method for deuterating C-H bonds adjacent to nitrogen atoms. nih.gov Tailoring chiral photosensitizers or co-catalysts could introduce enantioselectivity to this process. nih.gov
The table below outlines potential catalytic systems and their hypothetical application for the enantioselective deuteration of an (S)-3-aminopiperidin-2-one precursor.
| Catalytic Approach | Potential Catalyst Class | Proposed Mechanism | Potential Advantages |
| Transition-Metal Catalysis | Chiral Iridium(III) Complexes | Directed C-H activation followed by H/D exchange | High regioselectivity and stereocontrol |
| Organocatalysis | Chiral Brønsted Acids | Enantioselective protonation/deuteration of an enamine intermediate | Metal-free, milder reaction conditions |
| Photocatalysis | Chiral Photosensitizer with a HAT catalyst | Hydrogen Atom Transfer (HAT) from the substrate followed by radical deuteration | Environmentally benign, high functional group tolerance |
Exploration of Advanced Materials Science Applications
The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of organic molecules, a phenomenon that has been exploited in various areas of materials science. ornl.gov Deuterated compounds often exhibit enhanced thermal and oxidative stability due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. resolvemass.ca These properties could be leveraged by incorporating this compound into advanced materials.
Potential Applications:
Deuterated Polymers: Incorporation of this compound as a monomer or a pendant group in polymers could lead to materials with improved thermal stability and a longer functional lifespan. acs.org Such polymers could find use in applications requiring high durability.
Organic Light-Emitting Diodes (OLEDs): Deuteration of organic molecules used in OLEDs has been shown to increase their operational stability and efficiency. zeochem.com The aminopiperidinone scaffold, if incorporated into an emissive or charge-transporting material, could benefit from deuteration to enhance device longevity.
Neutron Scattering Studies: Deuterated materials are invaluable in neutron scattering experiments, as the difference in scattering cross-sections between hydrogen and deuterium provides a powerful tool for probing the structure and dynamics of materials at the molecular level. acs.org Polymers or other materials containing this compound could be studied using this technique to gain detailed structural insights.
The following table summarizes the potential impact of deuteration on material properties when incorporating this compound.
| Material Application | Property Modified by Deuteration | Potential Advantage |
| High-Performance Polymers | Thermal and Oxidative Stability | Increased material lifetime and durability |
| Organic Electronics (OLEDs) | Resistance to C-H bond scission | Enhanced operational stability and efficiency |
| Neutron Scattering | Neutron Scattering Length Density | Enhanced contrast for structural analysis |
Integration into AI-Driven Retrosynthetic Analysis and Drug Design (Theoretical)
Theoretical Integration:
AI-Driven Retrosynthesis: Designing a synthetic pathway for a selectively deuterated molecule like this compound can be a complex task. AI-based retrosynthesis platforms could be trained on databases of deuteration reactions to propose novel and efficient synthetic routes. grace.com This would accelerate the process of obtaining such labeled compounds for research.
Predictive Models for Drug Metabolism: A key application of deuteration in drug design is to alter a molecule's metabolic profile. juniperpublishers.com AI models can be developed to predict how deuteration at specific positions in a drug candidate will affect its metabolic stability. alfa-chemistry.comnih.gov this compound could serve as a model compound for developing and validating such predictive algorithms, particularly for drugs containing the piperidinone scaffold.
De Novo Drug Design: Generative AI models can design novel molecules with optimized properties. By incorporating the "deuteration" feature into the molecular design process, these models could theoretically generate new drug candidates that already include deuterium at strategic positions to enhance their pharmacokinetic properties.
The table below outlines the potential roles of AI in the context of this compound.
| AI Application | Specific Task | Potential Outcome |
| Retrosynthetic Analysis | Predict efficient synthesis for this compound | Faster and more cost-effective production of the labeled compound |
| Predictive Modeling | Predict the effect of deuteration on metabolic stability of piperidinone-containing drugs | More rational design of deuterated drug candidates |
| De Novo Drug Design | Generate novel drug candidates incorporating deuterated piperidinone scaffolds | Discovery of new therapeutics with improved pharmacokinetic profiles |
Potential as a Probe for Specific Biological Interactions at a Molecular Level (Mechanistic, not Clinical)
Isotopically labeled compounds are powerful tools for elucidating reaction mechanisms and studying molecular interactions. simsonpharma.commusechem.com this compound can serve as a non-invasive probe to investigate the biological interactions of molecules containing this scaffold at a detailed molecular level.
Mechanistic Study Applications:
Enzyme-Substrate Interactions: For drugs that are metabolized by enzymes like cytochrome P450, the kinetic isotope effect (KIE) resulting from deuteration can provide valuable information about the rate-limiting steps of the metabolic process. researchgate.net By comparing the metabolism of a drug containing the (S)-3-aminopiperidin-2-one moiety with its D6-labeled counterpart, researchers can determine if C-H bond cleavage at the piperidinone ring is involved in the metabolic pathway.
Receptor Binding Studies: While the effect is generally small, deuteration can subtly alter the vibrational modes and polarizability of a molecule, which could be detected in high-sensitivity biophysical measurements of receptor-ligand interactions. Techniques like isotope-edited infrared spectroscopy could potentially use the unique vibrational signatures of the C-D bonds to probe the binding environment. nih.govnih.govacs.org
Tracing Metabolic Pathways: Deuterium-labeled compounds are widely used as tracers in metabolic studies. clearsynth.com If a drug containing the (S)-3-aminopiperidin-2-one scaffold is administered, the presence of the D6 label in its metabolites can be unambiguously detected by mass spectrometry, allowing for the precise identification of metabolic pathways and the structures of the resulting metabolites.
The following table summarizes the potential applications of this compound as a molecular probe.
| Mechanistic Study | Technique | Information Gained |
| Enzyme Kinetics | Kinetic Isotope Effect (KIE) Analysis | Identification of rate-limiting steps in metabolism |
| Receptor-Ligand Binding | Isotope-Edited Spectroscopy (e.g., IR) | Probing the local environment of the piperidinone moiety within the binding site |
| Metabolite Identification | Mass Spectrometry | Unambiguous tracking of metabolic fate and structure elucidation of metabolites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
